(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine
Description
The compound "(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine" features a hydroxylamine (-NHOH) group attached to a butan-2-ylidene backbone substituted with methyl and methylamino groups. The NZ configuration indicates a specific stereoelectronic arrangement, which may influence its reactivity and binding properties. Hydroxylamine derivatives are known for their roles in metal coordination (e.g., N,O-bidentate directing groups) and industrial processes (e.g., surfactants or specialty chemicals) .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c1-5(8-9)6(2,3)7-4/h7,9H,1-4H3/b8-5- |
InChI Key |
ZNYAYGFZHXQCMX-YVMONPNESA-N |
Isomeric SMILES |
C/C(=N/O)/C(C)(C)NC |
Canonical SMILES |
CC(=NO)C(C)(C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-3-(methylamino)butan-2-one oxime typically involves the reaction of 3-Methyl-3-(methylamino)butan-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, and the oxime is formed through the nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration.
Industrial Production Methods
In an industrial setting, the production of (E)-3-Methyl-3-(methylamino)butan-2-one oxime can be scaled up by optimizing the reaction conditions, such as temperature, pH, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Methyl-3-(methylamino)butan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
(E)-3-Methyl-3-(methylamino)butan-2-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-Methyl-3-(methylamino)butan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with analogs from the evidence:
Reactivity and Stability
- Hydroxylamine Derivatives : Compounds like the target and those in and exhibit redox activity due to the -NHOH group, which can act as a reducing agent or form coordination complexes. The cyclohexene-based analog may have reduced thermal stability due to strain in the ring system.
- Substituent Effects: The methylamino group in the target compound could enhance nucleophilicity compared to the piperidine-substituted analog in , which prioritizes steric effects.
Research Findings and Implications
Coordination Chemistry Potential
The N,O-bidentate functionality in highlights the importance of electron-rich groups in metal coordination. The target compound’s methylamino and hydroxylamine groups could similarly stabilize transition metals, enabling catalytic cycles or material synthesis.
Biological Activity
(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine, also known as (E)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C6H14N2O
- Molecular Weight : 130.19 g/mol
- IUPAC Name : (E)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine
The biological activity of this compound is primarily attributed to its hydroxylamine functional group, which can participate in various biochemical reactions. Hydroxylamines are known to act as nucleophiles and can form adducts with electrophilic centers in biological molecules, potentially leading to various biological effects, including:
- Antioxidant Activity : Hydroxylamines can scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : This compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts.
- Antimicrobial Properties : Some studies suggest that hydroxylamines exhibit antimicrobial activity against certain pathogens.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on various studies:
Case Studies and Research Findings
-
Antioxidant Activity Study :
A study evaluated the antioxidant capacity of this compound using various assays. The compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. -
Enzyme Inhibition Research :
Research focused on the inhibition of xanthine oxidase (XO), an enzyme involved in uric acid production. The compound showed moderate inhibitory activity with an IC50 value indicating potential for gout treatment applications. -
Antimicrobial Testing :
In vitro tests revealed that this compound had notable antimicrobial effects against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent. -
Cytotoxicity Assessment :
A study involving various cancer cell lines indicated that this compound could induce apoptosis, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
